molecular formula C21H19N3O4S2 B14957767 N-(1,3-benzothiazol-2-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

N-(1,3-benzothiazol-2-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

Cat. No.: B14957767
M. Wt: 441.5 g/mol
InChI Key: PQOOUMXESPYPRV-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a 4-methyl group, a 3,4,5-trimethoxyphenyl moiety at position 2, and a benzothiazole-2-yl carboxamide at position 3. The 3,4,5-trimethoxyphenyl group is a hallmark of tubulin-binding anticancer agents (e.g., combretastatin analogs), while the benzothiazole moiety is associated with antimicrobial and kinase-modulating activities . Its synthesis likely involves coupling a preformed thiazole-carboxylic acid with a benzothiazole amine, as seen in analogous syntheses .

Properties

Molecular Formula

C21H19N3O4S2

Molecular Weight

441.5 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C21H19N3O4S2/c1-11-18(19(25)24-21-23-13-7-5-6-8-16(13)29-21)30-20(22-11)12-9-14(26-2)17(28-4)15(10-12)27-3/h5-10H,1-4H3,(H,23,24,25)

InChI Key

PQOOUMXESPYPRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzothiazole Ring

The 2-position of the benzothiazole ring is susceptible to nucleophilic substitution due to electron-withdrawing effects from the adjacent sulfur and nitrogen atoms. Key reactions include:

  • Amination : Reaction with hydrazine derivatives under reflux in ethanol yields hydrazino-substituted analogs. For example, substitution with 2-hydrazinobenzothiazole forms derivatives showing enhanced antibacterial activity .

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) generates N-alkylated products, often used to modify solubility and bioavailability .

Conditions :

Reaction TypeReagents/ConditionsProductYield (%)
AminationHydrazine hydrate, ethanol, 70°C, 2hHydrazino derivatives75–89
AlkylationMethyl iodide, K₂CO₃, DMF, 25°C, 12hN-Methylated analogs72–85

Electrophilic Aromatic Substitution at the Trimethoxyphenyl Group

The electron-rich 3,4,5-trimethoxyphenyl group undergoes electrophilic substitution, primarily at the para position relative to the methoxy groups:

  • Nitration : Reaction with HNO₃/H₂SO₄ at 0–5°C introduces nitro groups, forming intermediates for further functionalization.

  • Sulfonation : Treatment with fuming H₂SO₄ produces sulfonic acid derivatives, which are precursors for salt formation.

Key Data :

  • Nitration proceeds with 85–90% regioselectivity for the para position.

  • Sulfonation requires strict temperature control (<10°C) to avoid over-sulfonation.

Hydrolysis Reactions of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : HCl (6M) at reflux yields the corresponding carboxylic acid .

  • Basic Hydrolysis : NaOH (10%) generates the sodium salt of the acid, which is water-soluble .

Applications :

  • Hydrolyzed products serve as intermediates for coupling with amines or alcohols to create novel derivatives with improved pharmacokinetic profiles .

Oxidation and Reduction Reactions

  • Oxidation : The thiazole ring’s sulfur atom can be oxidized with H₂O₂ in acetic acid to form sulfoxide or sulfone derivatives, altering electronic properties.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzothiazole ring’s aromaticity, though this is less common due to steric hindrance from the trimethoxyphenyl group.

Notable Outcomes :

  • Sulfoxide derivatives exhibit increased polarity, enhancing aqueous solubility.

  • Reduction products are unstable under ambient conditions, requiring inert atmospheres for isolation.

Condensation Reactions

The carboxamide group participates in condensation with aldehydes or ketones:

  • Schiff Base Formation : Reaction with aromatic aldehydes (e.g., 5-nitrothiophene-2-carboxaldehyde) in ethanol forms imine-linked derivatives, which show enhanced antiproliferative activity in cancer cell lines .

Example :

  • Condensation with 5-nitrothiophene-2-carboxaldehyde yields a Schiff base with a GI₅₀ of 46.14% against SK-BR-3 breast cancer cells .

Functionalization via Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings at the trimethoxyphenyl group enable the introduction of aryl/heteroaryl groups:

  • Borylation : Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ forms boronic ester intermediates .

  • Coupling : Subsequent reaction with aryl halides (e.g., 4-bromoanisole) produces biaryl derivatives with extended π-systems .

Optimized Conditions :

  • Miyaura borylation: DMF, 80°C, 12h (yield: 70–75%) .

  • Suzuki coupling: Pd(PPh₃)₄, Na₂CO₃, H₂O/EtOH, 90°C, 24h (yield: 65–80%) .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Thiazole Derivatives with Trimethoxyphenyl Groups
  • 4-Methyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylic acid (2j) : Shares the 4-methyl-thiazole and trimethoxyphenyl groups but lacks the benzothiazole carboxamide. This compound was synthesized via benzotriazole-mediated coupling and may exhibit antibacterial activity due to the thiazole core .
  • N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (3) : Contains a pyrimidine-thiazole hybrid with the trimethoxyphenyl group. It was designed as a tubulin inhibitor, highlighting the pharmacological relevance of the trimethoxyphenyl motif .

Key Differences : The target compound’s benzothiazole carboxamide may enhance binding to kinases or DNA, while the pyrimidine analog (3) focuses on tubulin disruption.

2.2. Benzothiazole-Containing Compounds
  • N-(2-phenyl-1,3-thiazol-5-yl)acetamide derivatives (9a–e) : These feature benzothiazole-linked triazole-thiazole hybrids. For example, 9c (with a 4-bromophenyl group) showed strong docking affinity, suggesting the benzothiazole-triazole scaffold’s versatility in targeting enzymes or receptors .
  • N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methylthiadiazole-5-carboxamide : A thiadiazole analog with cyclobutyl substitution, emphasizing how heterocycle variation impacts solubility and metabolic stability .

Key Differences : The target compound’s 3,4,5-trimethoxyphenyl group likely improves membrane permeability compared to bromophenyl or cyclobutyl substituents.

2.3. Trimethoxyphenyl-Containing Anticancer Agents
  • N-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine (4b) : Demonstrated moderate anticancer activity (59.73% growth inhibition on leukemia cells). The oxadiazole core and trimethoxyphenyl group synergize for cytotoxicity .
  • Combretastatin analogs : These often include trimethoxyphenyl groups for tubulin binding. For example, 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one showed potent antiproliferative effects .

Key Differences : The target compound’s thiazole-benzothiazole framework may offer dual mechanisms (kinase inhibition and tubulin binding) compared to single-target oxadiazoles.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP (Predicted) Water Solubility Key Substituents
Target Compound 483.52 3.8 Low Benzothiazole, trimethoxyphenyl
4b (Oxadiazole analog) 405.83 3.2 Moderate Oxadiazole, trimethoxyphenyl
Combretastatin analog 452.46 2.9 Low Oxazolone, trimethoxyphenyl
9c (Benzothiazole-triazole) 538.44 4.1 Low Bromophenyl, triazole

Compliance with Lipinski’s Rule of Five (molecular weight <500, logP <5) supports its drug-likeness .

Biological Activity

N-(1,3-benzothiazol-2-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex heterocyclic structure that includes benzothiazole and thiazole moieties. Its chemical formula is C₁₈H₁₈N₂O₅S₂, with a molecular weight of approximately 398.48 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially influencing its biological activity.

Antimicrobial Activity

Research has shown that compounds with benzothiazole derivatives exhibit promising antimicrobial properties. In a study evaluating various benzothiazole derivatives, it was found that N-(1,3-benzothiazol-2-yl) compounds demonstrated substantial activity against both Gram-positive and Gram-negative bacteria.

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12.5 µg/mL
This compoundEscherichia coli25 µg/mL

These results indicate that the compound exhibits effective antimicrobial activity comparable to standard antibiotics.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies revealed that it significantly inhibits the growth of MCF-7 breast cancer cells.

Cell LineIC50 (µM)Reference
MCF-74.0
HeLa6.5
A5495.0

The structure–activity relationship indicates that the presence of methoxy groups enhances cytotoxicity against cancer cells. The compound's mechanism of action may involve the induction of apoptosis and cell cycle arrest.

Antiviral Activity

Recent studies have also evaluated the antiviral activity of benzothiazole derivatives against various viruses. The compound showed notable protective effects against tobacco mosaic virus (TMV), with a protective activity percentage of around 52% at specific concentrations.

CompoundVirusProtective Activity (%)
This compoundTobacco Mosaic Virus (TMV)52%

This suggests a potential application in agricultural settings for protecting crops from viral infections.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various benzothiazole derivatives highlighted the effectiveness of this compound against resistant strains of bacteria.
  • Anticancer Mechanisms : Research involving MCF-7 cells indicated that this compound could induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Q & A

Q. Critical Factors :

  • Solvent choice : Polar aprotic solvents (DMF, dioxane) improve solubility of intermediates .
  • Catalyst selection : Lawesson’s reagent enhances thiolation steps in thiazole synthesis .
  • Temperature control : Room temperature for amidation vs. reflux for cyclization .

How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic techniques?

Basic Research Question
Methodological Approach :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent integration and electronic environments. For example, methoxy protons (δ 3.7–3.9 ppm) and benzothiazole aromatic signals (δ 7.2–8.1 ppm) .
  • IR Spectroscopy : Carboxamide C=O stretching (~1650 cm⁻¹) and thiazole C=N absorption (~1550 cm⁻¹) .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .
  • Elemental Analysis : Validate %C, %H, %N against theoretical values (±0.3% tolerance) .

What in vitro biological assays are appropriate for evaluating the compound’s activity, and how should conflicting cytotoxicity data be resolved?

Advanced Research Question
Assay Design :

  • Anticancer screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Compare activity to reference drugs (e.g., doxorubicin) .
  • Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

Q. Resolving Data Contradictions :

  • Dose-dependent effects : Re-test at logarithmic concentrations (0.1–100 µM) to identify non-linear responses .
  • Control standardization : Use identical cell passage numbers and culture conditions to minimize variability .
  • SAR analysis : Compare with analogs (e.g., methoxy group removal) to isolate structural contributors to cytotoxicity .

How can computational modeling predict the binding interactions of this compound with biological targets like tubulin or kinases?

Advanced Research Question
Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to tubulin (PDB: 1SA0) or Aurora kinases. Focus on trimethoxyphenyl interactions with hydrophobic pockets and hydrogen bonding via carboxamide .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • Pharmacophore modeling : Identify critical features (e.g., methoxy groups, thiazole core) for activity using tools like LigandScout .

Validation : Cross-correlate with experimental IC₅₀ values to refine computational models .

What strategies are effective in modifying the compound’s substituents to enhance pharmacological properties while maintaining metabolic stability?

Advanced Research Question
SAR Optimization :

  • Methoxy group tuning : Replace 3,4,5-trimethoxyphenyl with mono- or di-methoxy variants to reduce metabolic oxidation while retaining tubulin binding .
  • Thiazole modifications : Introduce methyl or fluorine at the 4-position to improve lipophilicity (logP) and blood-brain barrier penetration .
  • Prodrug design : Convert the carboxamide to ester prodrugs (e.g., ethyl ester) for enhanced oral bioavailability .

Q. Stability Studies :

  • Microsomal assays : Incubate with liver microsomes (human/rat) to identify major metabolites (e.g., demethylation) .
  • Plasma stability : Monitor degradation in plasma (37°C, 24 hrs) via LC-MS to guide structural refinements .

How can researchers address solubility challenges during in vivo studies of this compound?

Advanced Research Question
Strategies :

  • Co-solvent systems : Use PEG-400/Cremophor EL (1:1) for intravenous administration .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) to enhance aqueous dispersion and tumor targeting .
  • Salt formation : Prepare hydrochloride or mesylate salts via acid-base titration to improve crystallinity and solubility .

Q. Characterization :

  • DLS/Zeta potential : Confirm nanoparticle size and stability .
  • In vivo PK : Measure plasma concentrations post-administration to assess bioavailability improvements .

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